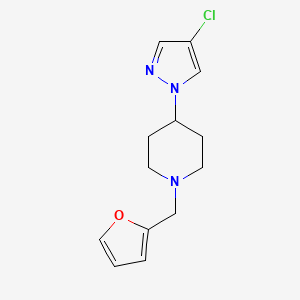
4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine, also known as JNJ-42153605, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine involves the modulation of dopamine and serotonin neurotransmission. It acts as a selective antagonist of the dopamine D2 receptor, which results in the inhibition of dopamine signaling. This, in turn, leads to the suppression of psychotic symptoms associated with schizophrenia. This compound also acts as a partial agonist of the serotonin 5-HT2C receptor, which results in the modulation of appetite and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which is believed to be responsible for its antipsychotic effects. In addition, this compound has also been found to increase the levels of serotonin, which is believed to be responsible for its mood-regulating effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine is its high selectivity for the dopamine D2 receptor. This makes it a promising candidate for the treatment of schizophrenia, as it is expected to exhibit fewer side effects compared to other antipsychotic drugs. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine. One potential direction is the investigation of its efficacy in the treatment of other neurological disorders, such as Parkinson's disease. Another potential direction is the development of more soluble analogs of this compound, which would improve its in vivo efficacy. Finally, the investigation of the long-term effects of this compound on dopamine and serotonin signaling would provide valuable insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine involves the reaction of 4-chloropyrazole-1-carboxylic acid with furan-2-ylmethylamine, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against the dopamine D2 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. In addition, this compound has also been found to exhibit activity against the serotonin 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Propiedades
IUPAC Name |
4-(4-chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-11-8-15-17(9-11)12-3-5-16(6-4-12)10-13-2-1-7-18-13/h1-2,7-9,12H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZDVIHSVGFISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(C=N2)Cl)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)
![1-Prop-2-enyl-3-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7647501.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)

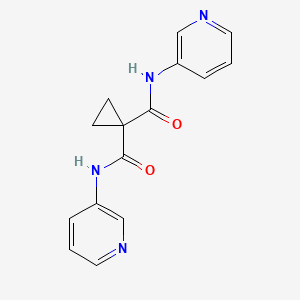
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)-N-methylacetamide](/img/structure/B7647528.png)
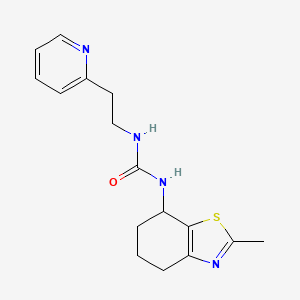
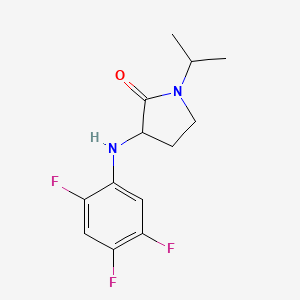
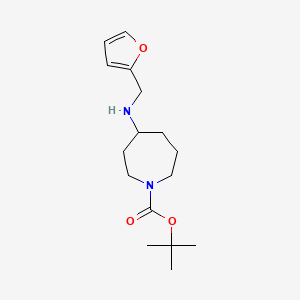
![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)